3-Chloro-N-methylaniline hydrochloride
Overview
Description
3-Chloro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of aniline, where the amino group is substituted with a methyl group and a chlorine atom at the meta position. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
3-Chloro-N-methylaniline hydrochloride, also known as N-Methyl-3-chloroaniline, is a secondary amine
Mode of Action
It is known that it can undergo c3 borylation in the presence of an iridium catalyst . This suggests that it may interact with its targets through a borylation mechanism, leading to changes in the target’s function or activity.
Pharmacokinetics
Its physicochemical properties such as its molecular weight (178059 Da ) and its solubility may influence its ADME properties. For instance, its relatively low molecular weight may facilitate its absorption and distribution in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-N-methylaniline hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of 3-chloronitrobenzene with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration of chlorobenzene, followed by methylation and subsequent reduction. The final product is then treated with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3-chloro-N-methylaniline.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: 3-Chloro-N-methylaniline
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Chloro-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: Similar structure but lacks the methyl group.
N-Methylaniline: Similar structure but lacks the chlorine atom.
3-Methylaniline: Similar structure but lacks the chlorine atom at the meta position.
Uniqueness
3-Chloro-N-methylaniline hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
3-chloro-N-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYIRCWXUTXYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610583 | |
Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152428-07-4 | |
Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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